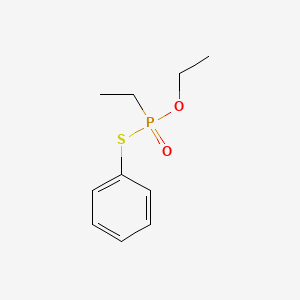

Fonofos oxon

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fonofos oxon, also known as this compound, is a useful research compound. Its molecular formula is C10H15O2PS and its molecular weight is 230.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Toxicological Studies

Fonofos oxon is primarily known for its role as an acetylcholinesterase inhibitor, which is crucial for understanding its toxicological effects. Several studies have focused on the enantioselective inhibition of acetylcholinesterase by this compound and its implications for environmental and human health.

Enantioselectivity in Acetylcholinesterase Inhibition

Research has demonstrated that the enantiomers of fonofos exhibit variable potency in inhibiting acetylcholinesterase across different species. The (−)-enantiomer of fonofos has been shown to be significantly more potent than its (+)-counterpart, with a reported potency increase of up to 29-fold in certain aquatic organisms such as Daphnia magna and juvenile fish (Oryzias latipes) . This enantioselectivity is critical for understanding the environmental fate of this compound and its impact on non-target organisms.

Environmental Impact Assessments

This compound’s mobility and degradation in soil are important factors in assessing its environmental impact. Studies indicate that this compound is moderately mobile in soil, which raises concerns about groundwater contamination . Understanding its degradation pathways is essential for evaluating its persistence in agricultural settings.

Soil Mobility and Volatilization

Research shows that approximately 35% of fonofos applied to soil can volatilize within 24 hours, indicating potential risks for air quality and nearby water bodies . The degradation products, including this compound, are also subject to mobility assessments to predict their environmental behavior.

Epidemiological Studies

Epidemiological studies have linked exposure to fonofos (and by extension, this compound) with various health outcomes among agricultural workers. A notable study within the Agricultural Health Study cohort indicated an association between fonofos exposure and increased risks of specific cancers, including leukemia and prostate cancer among applicators with a family history of prostate cancer .

Cancer Risk Assessment

The findings suggest that while overall cancer risk may not be significantly elevated across all categories, specific populations may experience heightened risks due to genetic susceptibility or other modifying factors. This underscores the need for targeted research on populations with potential high exposure to this compound.

Agricultural Applications

Although the registration of fonofos was canceled due to health concerns, understanding its applications in agriculture remains relevant for historical context and future pesticide development.

Insecticidal Properties

Fonofos was primarily used as an insecticide to protect crops such as corn and sugarcane from pests. Its effectiveness as an organophosphate insecticide is attributed to its ability to inhibit acetylcholinesterase, leading to increased acetylcholine levels and subsequent pest mortality .

Case Studies

Properties

CAS No. |

944-21-8 |

|---|---|

Molecular Formula |

C10H15O2PS |

Molecular Weight |

230.27 g/mol |

IUPAC Name |

[ethoxy(ethyl)phosphoryl]sulfanylbenzene |

InChI |

InChI=1S/C10H15O2PS/c1-3-12-13(11,4-2)14-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |

InChI Key |

KKVDUJRKQVHKBU-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(CC)SC1=CC=CC=C1 |

Canonical SMILES |

CCOP(=O)(CC)SC1=CC=CC=C1 |

Key on ui other cas no. |

62680-05-1 62697-92-1 62742-85-2 944-21-8 |

Synonyms |

dyfonate-oxon dyfoxon fonofos oxon |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.